molecular formula C9H8Cl2O2 B15276523 2-(2,5-Dichlorophenyl)propanoic acid CAS No. 1249190-68-8

2-(2,5-Dichlorophenyl)propanoic acid

Cat. No.: B15276523
CAS No.: 1249190-68-8
M. Wt: 219.06 g/mol
InChI Key: XAFWOKHOVFWWBQ-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)propanoic acid is an organic compound with the molecular formula C9H8Cl2O2 It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with chlorine atoms at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)propanoic acid typically involves the chlorination of phenylpropanoic acid derivatives. One common method is the Friedel-Crafts acylation reaction, where 2,5-dichlorobenzoyl chloride reacts with propanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using chlorinating agents like thionyl chloride or phosphorus pentachloride. These methods ensure high yields and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of dichlorobenzoic acid or dichloroketones.

    Reduction: Formation of dichlorophenylpropanol or dichlorophenylpropanal.

    Substitution: Formation of various substituted phenylpropanoic acids depending on the nucleophile used.

Scientific Research Applications

2-(2,5-Dichlorophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)propanoic acid
  • 2-(3,5-Dichlorophenyl)propanoic acid
  • 2-(2,6-Dichlorophenyl)propanoic acid

Uniqueness

2-(2,5-Dichlorophenyl)propanoic acid is unique due to the specific positioning of chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. Compared to other dichlorophenylpropanoic acids, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1249190-68-8

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)propanoic acid

InChI

InChI=1S/C9H8Cl2O2/c1-5(9(12)13)7-4-6(10)2-3-8(7)11/h2-5H,1H3,(H,12,13)

InChI Key

XAFWOKHOVFWWBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Cl)C(=O)O

Origin of Product

United States

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